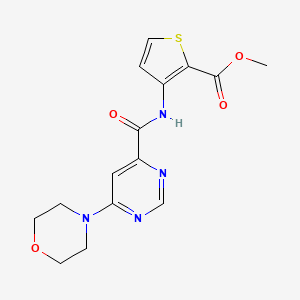
3-(6-morpholinopyrimidine-4-carboxamido)thiophène-2-carboxylate de méthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(6-morpholinopyrimidine-4-carboxamido)thiophene-2-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It features a thiophene ring, a morpholinopyrimidine moiety, and a carboxylate ester group
Applications De Recherche Scientifique
Methyl 3-(6-morpholinopyrimidine-4-carboxamido)thiophene-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate and for its biological activity against various diseases.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: Its interactions with biological molecules are studied to understand its mechanism of action and potential therapeutic uses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(6-morpholinopyrimidine-4-carboxamido)thiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of a suitable dicarbonyl compound with elemental sulfur.
Introduction of the Morpholinopyrimidine Moiety: This step involves the reaction of a pyrimidine derivative with morpholine under specific conditions to form the morpholinopyrimidine structure.
Amidation and Esterification: The final steps include the amidation of the thiophene ring with the morpholinopyrimidine derivative and subsequent esterification to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(6-morpholinopyrimidine-4-carboxamido)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidine ring or the ester group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyrimidine derivatives and alcohols from ester reduction.
Substitution: Various substituted thiophene and pyrimidine derivatives.
Mécanisme D'action
The mechanism of action of Methyl 3-(6-morpholinopyrimidine-4-carboxamido)thiophene-2-carboxylate involves its interaction with specific molecular targets. The morpholinopyrimidine moiety can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The thiophene ring may also play a role in binding to biological targets, contributing to the compound’s overall biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-(4-morpholinopyrimidine-2-carboxamido)thiophene-2-carboxylate
- Methyl 3-(6-piperidinopyrimidine-4-carboxamido)thiophene-2-carboxylate
- Methyl 3-(6-morpholinopyrimidine-4-carboxamido)furan-2-carboxylate
Uniqueness
Methyl 3-(6-morpholinopyrimidine-4-carboxamido)thiophene-2-carboxylate is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties
Propriétés
IUPAC Name |
methyl 3-[(6-morpholin-4-ylpyrimidine-4-carbonyl)amino]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O4S/c1-22-15(21)13-10(2-7-24-13)18-14(20)11-8-12(17-9-16-11)19-3-5-23-6-4-19/h2,7-9H,3-6H2,1H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOEYCIIDOFSAAC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)C2=CC(=NC=N2)N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

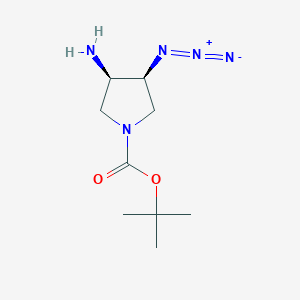
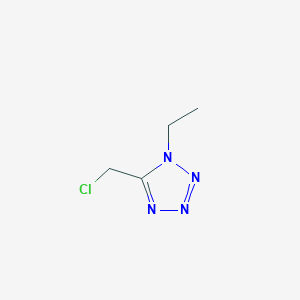
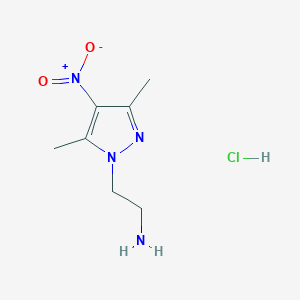
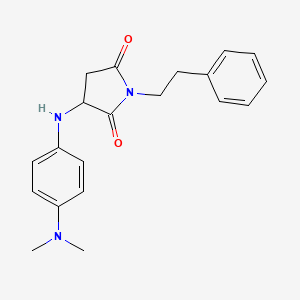
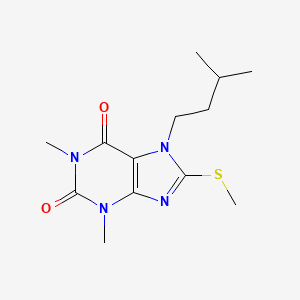
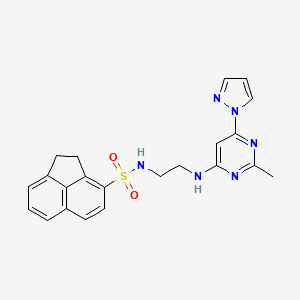
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide](/img/structure/B2396913.png)

![N,N-Dimethyl-4-[[(9-methylpurin-6-yl)amino]methyl]piperidine-1-sulfonamide](/img/structure/B2396915.png)
![2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2396917.png)
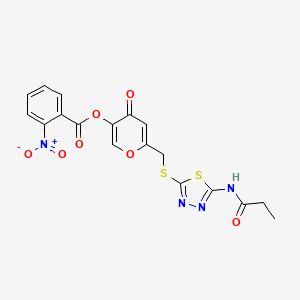
![N-(4-chloro-3-methylphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2396919.png)
![Ethyl 6-(2-chloropropanoylamino)-2,2-difluorospiro[3.3]heptane-6-carboxylate](/img/structure/B2396921.png)
